2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methoxybenzoate
Overview
Description
2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methoxybenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These compounds are esters or salts of benzoic acid. The compound is characterized by the presence of a 4-chlorophenyl group, a 3-bromo-4-methoxybenzoate group, and an oxoethyl linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methoxybenzoate typically involves the esterification of 3-bromo-4-methoxybenzoic acid with 2-(4-chlorophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Chemical Reactions Analysis
2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromo-4-methoxybenzoate group can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the oxoethyl linkage can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, chromium trioxide, sodium borohydride, and lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-(4-chlorophenyl)-2-oxoethyl 3-bromo-4-methoxybenzoate can be compared with similar compounds such as:
2-chlorophenyl 3-bromo-4-methoxybenzoate: This compound has a similar structure but lacks the oxoethyl linkage.
2-bromo-4-chlorophenyl 3-bromo-4-methoxybenzoate: This compound has an additional bromine atom on the phenyl ring, which may alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 3-bromo-4-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO4/c1-21-15-7-4-11(8-13(15)17)16(20)22-9-14(19)10-2-5-12(18)6-3-10/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPXDAFMMHIMNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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